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  • Product: 5-Bromo-2-methylamino-nicotinic acid
  • CAS: 610279-81-7

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Amide coupling reagents for 5-Bromo-2-methylamino-nicotinic acid carboxylic group

Introduction: The Ortho-Amino Nicotinic Scaffold The 5-bromo-2-(methylamino)nicotinic acid scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGF, EGFR targets) and allosteric modulators.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Amino Nicotinic Scaffold

The 5-bromo-2-(methylamino)nicotinic acid scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGF, EGFR targets) and allosteric modulators.[1] However, functionalizing the C3-carboxylic acid presents a distinct set of synthetic challenges compared to simple benzoic or nicotinic acids.

The "Ortho-Effect" Challenge:

  • Electronic Deactivation: The C2-methylamino group is a strong electron donor (+M effect) into the pyridine ring.[1] While the pyridine nitrogen is electron-withdrawing, the ortho-amino group increases electron density at the C3-carbonyl carbon, making it less electrophilic and more difficult to attack by external amines.

  • Steric Crowding: The C3-carboxylate is flanked by the bulky C2-methylamino group and the C4-proton.[1] This steric gear-locking restricts the rotational freedom of the active ester intermediate.

  • Competing Nucleophilicity: Although the C2-amine is secondary and electron-deficient due to the pyridine ring, it remains nucleophilic enough to compete with the external amine, potentially leading to dimerization or self-capping if highly activated.[1]

This guide details three field-proven protocols to overcome these barriers, prioritizing yield, purity, and scalability.

Strategic Decision Matrix

Before selecting a reagent, analyze your external amine partner.[1] The choice of coupling agent depends heavily on the nucleophilicity of the amine you are coupling to the nicotinic acid.

DecisionMatrix Start Substrate: 5-Bromo-2-(methylamino)nicotinic acid CheckAmine Analyze External Amine Partner Start->CheckAmine IsAliphatic Aliphatic/Primary Amine (High Nucleophilicity) CheckAmine->IsAliphatic IsAniline Aniline/Heterocyclic Amine (Low Nucleophilicity) CheckAmine->IsAniline IsHindered Sterically Hindered Amine (e.g., tert-butyl, ortho-sub) CheckAmine->IsHindered ProtocolA Protocol A: HATU/DIPEA (Fast, High Yield) IsAliphatic->ProtocolA Discovery Scale ProtocolB Protocol B: T3P/Pyridine (Low Epimerization, Scalable) IsAliphatic->ProtocolB Preferred for Scale IsAniline->ProtocolA Standard ProtocolC Protocol C: Ghosez's Reagent (Acid Chloride via Neutral Conditions) IsAniline->ProtocolC If conversion < 50% IsHindered->ProtocolA Try first IsHindered->ProtocolC Force Reaction

Figure 1: Decision matrix for reagent selection based on the nucleophilicity and steric profile of the coupling partner.

Reagent Deep Dive

Option A: HATU (The Gold Standard for Discovery)

Why: HATU generates a highly reactive species (O-At ester).[1] The 7-azabenzotriazole moiety creates a "neighboring group effect" (via the pyridine nitrogen on the reagent) that accelerates the coupling rate, often overcoming the electronic deactivation of the nicotinic acid [1]. Risk: High cost and difficult removal of byproducts (tetramethylurea) on large scale.[1]

Option B: T3P (Propylphosphonic Anhydride) (The Process Chemist's Choice)

Why: T3P is a cyclic anhydride that activates the carboxylic acid to a mixed anhydride.[1] It is extremely mild, has low toxicity, and its byproducts are water-soluble.[1][2] It is particularly effective for 2-aminonicotinic acids because it minimizes the risk of intramolecular cyclization compared to carbodiimides (EDC/DCC) [2].[1] Mechanism: T3P acts as a kinetic sponge for water, driving the equilibrium toward the amide.

Option C: Ghosez's Reagent (The "Nuclear Option")

Why: When the external amine is extremely weak (e.g., an electron-deficient aniline), standard active esters fail.[1] Converting the acid to an acid chloride is necessary.[3] However, standard agents like Thionyl Chloride (


) generate HCl, which protonates the C2-amine and the pyridine ring, rendering the salt insoluble and unreactive.
Solution:  Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions , avoiding salt formation [3].[1]

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (High Throughput)

Best for: Library synthesis, valuable amines, small scale (<1g).[1]

Reagents:

  • Substrate: 5-Bromo-2-(methylamino)nicotinic acid (1.0 equiv)[1]

  • Amine Partner: 1.1 – 1.2 equiv

  • HATU: 1.2 – 1.5 equiv[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the nicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Critical Note: Stir for only 5–10 minutes. Extended activation time can lead to guanidinylation of the C2-methylamino group (reaction with HATU itself).[1]

  • Coupling: Add the external amine (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

    • QC Check: Look for the disappearance of the active ester peak (M+ active ester mass) and formation of product.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1]
Protocol B: T3P-Mediated Coupling (Scalable/Green)

Best for: >5g scale, aliphatic amines, avoiding chromatography.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.1 equiv[1]

  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step:

  • Slurry: Suspend the nicotinic acid and the amine partner in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv).[1] The mixture may not fully dissolve yet.[4]

  • Reagent Addition: Add T3P solution dropwise at 0°C.

    • Why: The reaction is exothermic. Controlling temperature prevents side reactions.[1]

  • Heating: Allow to warm to RT. If conversion is slow after 2 hours, heat to 50–60°C. T3P is thermally stable and often requires heat for sterically hindered substrates.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then

    
    .[1]
    
    • Advantage:[5][6][7][8] T3P byproducts are water-soluble, often yielding pure product upon evaporation.[1]

Protocol C: Ghosez's Reagent (Neutral Acid Chloride)

Best for: Non-nucleophilic anilines, failed HATU reactions.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv (Commercial or prepared in situ)[1]

  • Base: Pyridine (2.0 equiv)[1]

  • Solvent: Dry DCM (Dichloromethane)[1]

Step-by-Step:

  • Chloride Formation: Dissolve nicotinic acid in dry DCM. Add Ghosez’s reagent dropwise at RT.[1] Stir for 1–2 hours.

    • Monitoring: Aliquot into MeOH. Check LCMS for Methyl Ester formation (indicates Acid Chloride was present).

  • Coupling: Once Acid Chloride formation is complete, add the external amine (1.0 equiv) and Pyridine (2.0 equiv).[1]

  • Reaction: Stir at RT or reflux (40°C) if necessary.

  • Workup: Standard aqueous workup.

Mechanistic Visualization: T3P Activation

Understanding the T3P cycle helps explain why it is superior for preventing side reactions in this specific scaffold.

T3P_Mechanism Acid Nicotinic Acid (Substrate) Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate + T3P / Base T3P T3P Anhydride T3P->Intermediate Base Base (Pyridine) Base->Intermediate Product Amide Product Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine External Amine (R-NH2) Amine->Product

Figure 2: The T3P activation cycle. The cyclic anhydride structure of T3P acts as a water scavenger, driving the equilibrium towards the amide while the byproduct remains water-soluble for easy removal.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance at C3; Deactivation by C2-amine.[1]Switch from HATU to Protocol C (Acid Chloride).[1] Heat Protocol B to 70°C.
Dimerization C2-methylamine of one molecule attacking activated ester of another.[1]Dilute reaction (0.05 M).[1] Add activated ester slowly to the external amine (Inverse Addition).[1]
Guanidinylation Reaction of C2-methylamine with HATU.[1]Reduce HATU activation time (<5 min). Switch to Protocol B (T3P does not guanidinylate).
Insoluble Starting Material Zwitterionic nature of amino-acid.[1]Use Protocol C . The acid chloride formation solubilizes the intermediate in DCM.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive.[1][2][10][11] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Dunetz, J. R., et al. (2016).[1] T3P: The Coupling Reagent of the Future? Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Ghosez, L., et al. (1979).[1]

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses, 59, 26. Link[1]
    
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Application

Application Note: Strategic Esterification Protocols for 5-Bromo-2-(methylamino)nicotinic Acid

Strategic Analysis & Chemical Challenges The esterification of 5-Bromo-2-(methylamino)nicotinic acid presents a unique convergence of electronic and steric challenges that defeat standard "textbook" protocols. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Challenges

The esterification of 5-Bromo-2-(methylamino)nicotinic acid presents a unique convergence of electronic and steric challenges that defeat standard "textbook" protocols. Unlike simple benzoic acids, this substrate is an ortho-amino pyridine carboxylic acid, behaving as a vinylogous amino acid.

Core Chemical Challenges
  • Zwitterionic Character: The basic 2-methylamino group (

    
    ) and the acidic 3-carboxylic acid (
    
    
    
    ) exist in a zwitterionic equilibrium. This significantly reduces solubility in non-polar organic solvents (DCM, Toluene) often used for coupling.
  • Steric Hindrance (The "Ortho Effect"): The carboxylic acid at position C3 is sandwiched between the pyridine nitrogen and the bulky methylamino group at C2. Standard nucleophilic attacks at the carbonyl carbon are kinetically retarded.

  • Regioselectivity (N- vs. O-Alkylation): In base-mediated protocols, the deprotonated 2-methylamine becomes a competing nucleophile. While the carboxylate is generally more nucleophilic, the amine can undergo irreversible N-alkylation, leading to difficult-to-separate impurities.

Decision Matrix for Method Selection

Do not apply a "one-size-fits-all" approach. Select the protocol based on your target ester moiety and scale.

DecisionMatrix Start Target: 5-Bromo-2-(methylamino)nicotinate EsterType What is the R-group of the Ester? Start->EsterType Simple Methyl / Ethyl (Simple Alcohols) EsterType->Simple Complex Benzyl / t-Butyl / Complex (Acid Sensitive or Expensive) EsterType->Complex Scale Reaction Scale? SmallScale < 10g Use Protocol A (Thionyl Chloride) Scale->SmallScale LargeScale > 10g Use Protocol B (H2SO4 + PTC) Scale->LargeScale Simple->Scale MethodC Protocol C (Cesium Carboxylate) Complex->MethodC Base Sensitive?

Figure 1: Strategic decision tree for selecting the optimal esterification method based on scale and ester complexity.

Protocol A: Thionyl Chloride Mediated Esterification

Best for: Methyl/Ethyl esters, small-to-medium scale, high purity requirements. Mechanism: In situ formation of acid chloride. Why it works: The reaction generates HCl byproducts which protonate the 2-methylamino group. This protects the amine from acting as a nucleophile, ensuring 100% chemoselectivity for the oxygen ester.

Materials
  • Substrate: 5-Bromo-2-(methylamino)nicotinic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration)

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Slurry Formation: Suspend the nicotinic acid derivative in anhydrous alcohol at 0°C (ice bath). Note: The starting material will likely not dissolve completely.

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Observation: The reaction is exothermic. A transient clear solution may form as the acid chloride is generated, followed by precipitation of the hydrochloride salt.

  • Reflux: Heat the mixture to reflux (

    
     for MeOH, 
    
    
    
    for EtOH) for 4–6 hours.
    • Process Check: Monitor by LCMS. The acid peak

      
       should disappear, replaced by 
      
      
      
      (Methyl) or
      
      
      (Ethyl).
  • Workup (Critical for Yield):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and alcohol.
      
    • Neutralization: The residue is the HCl salt. Redissolve in minimal DCM or EtOAc. Slowly add saturated

      
       at 0°C until pH ~8. Caution: Vigorous 
      
      
      
      evolution.
    • Extract with EtOAc (3x). Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      

Expected Yield: 85–95% Purity: >98% (often requires no chromatography).

Protocol B: Phase-Transfer Catalyzed Fischer Esterification

Best for: Large scale (>50g), process chemistry, cost-reduction. Why it works: Standard Fischer esterification is slow due to the electron-poor pyridine ring. Adding a Phase Transfer Catalyst (PTC) like BTEAC helps solubilize the zwitterionic substrate and facilitates the interfacial transfer of ions, significantly accelerating the rate and yield compared to


 alone.
Materials
  • Substrate: 1.0 equiv

  • Catalyst:

    
     (conc.)[2] (2.0 equiv)
    
  • PTC: Benzyltriethylammonium chloride (BTEAC) (0.05 equiv / 5 mol%)

  • Solvent: Ethanol (excess, acts as solvent)

Step-by-Step Methodology
  • Charge: To a reactor, add the nicotinic acid substrate and Ethanol (10 volumes).

  • Catalyst Addition: Add BTEAC (5 mol%), followed by the slow addition of concentrated

    
    .
    
  • Distillative Reflux: Heat to reflux.[1][3]

    • Engineering Control: If possible, use a Dean-Stark trap or molecular sieves to remove water.[1] Driving the equilibrium is essential for this sterically hindered acid.

  • Timeline: Reflux for 12–16 hours.

  • Isolation:

    • Cool to 50°C.

    • Remove ~70% of Ethanol via distillation/rotary evaporation.

    • Pour the residue into ice water. Neutralize with solid

      
      .
      
    • Filtration: The ester often precipitates as a solid upon neutralization. Filter, wash with water, and dry.

Expected Yield: 80–85%

Protocol C: Cesium Carboxylate Alkylation

Best for: Complex esters (Benzyl, Isopropyl, tert-Butyl) or acid-sensitive R-groups. Risk: N-alkylation is a competing reaction.[4] Control Strategy: Use Cesium Carbonate (


) in DMF. The "Cesium Effect" increases the nucleophilicity of the carboxylate oxygen relative to the amine nitrogen due to poor ion pairing.
Mechanism & Selectivity Pathway

Mechanism Substrate 5-Bromo-2-(methylamino) nicotinic acid Intermediate Cesium Carboxylate Salt (N-H intact) Substrate->Intermediate Deprotonation Base Cs2CO3 / DMF Base->Intermediate ProductO O-Alkylation (Major) Ester Intermediate->ProductO Fast (Soft-Soft) ProductN N-Alkylation (Minor) Impurity Intermediate->ProductN Slow (if R-X excess) Electrophile R-X (Alkyl Halide) Electrophile->ProductO Electrophile->ProductN

Figure 2: Mechanistic pathway highlighting the selectivity divergence between O- and N-alkylation.[5]

Step-by-Step Methodology
  • Solubilization: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Activation: Add

    
     (1.05 equiv). Stir at Room Temperature (RT) for 30 mins.
    
    • Note: Do not use a large excess of base. Excess base deprotonates the amine (N-H), promoting N-alkylation.

  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, Isopropyl Iodide) (1.0 equiv).

    • Stoichiometry Alert: Strictly 1.0 equiv. Excess alkyl halide reacts with the amine.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash with water (x3) to remove DMF.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish between the Ester and the N-alkylated byproduct.

FeatureDesired Ester (O-alkyl)N-Alkyl Impurity
1H NMR (NH) Broad singlet (~8.0 ppm) Present Disappears (if bis-alkylated)
1H NMR (R-Group) Sharp singlet/multipletOften distinct shift vs O-alkyl
IR Spectroscopy Strong Carbonyl stretch ~1720 cm⁻¹ (Ester)Carbonyl stretch ~1650 cm⁻¹ (Amide-like/Zwitterion)
Solubility Soluble in non-polar (DCM/EtOAc)Often poor solubility

References

  • Thionyl Chloride Mechanism & Utility

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text for acid chloride mechanism).
    • Master Organic Chemistry:

  • Esterification of Nicotinic Acid Derivatives

    • Chem. Pharm.[2] Bull. 2013, 61(9), 933–940.[2] (Describes

      
      /EtOH reflux for 2-arylamino nicotinic acids).
      
    • [2]

  • Phase Transfer Catalysis in Esterification

    • GuideChem Application Note: Synthesis of 5-Bromo-2-methyl-nicotinic acid ethyl ester using BTEAC.
  • Selectivity (N vs O Alkylation)

    • Journal of Organic Chemistry, 2002.[6] (Discusses Mitsunobu and alkylation selectivity in quinolinols/pyridones).

Sources

Method

Application Note: Microwave-Assisted Functionalization of 5-Bromo-2-(methylamino)nicotinic Acid

Executive Summary 5-Bromo-2-(methylamino)nicotinic acid is a high-value bifunctional scaffold in medicinal chemistry. It possesses two distinct reactive centers: a C5-bromo handle for palladium-catalyzed cross-couplings...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(methylamino)nicotinic acid is a high-value bifunctional scaffold in medicinal chemistry. It possesses two distinct reactive centers: a C5-bromo handle for palladium-catalyzed cross-couplings and an ortho-amino acid motif (C2-amino/C3-carboxyl) ideal for heterocyclization into fused systems like pyrido[2,3-d]pyrimidines (privileged kinase inhibitor scaffolds).

Conventional thermal synthesis with this scaffold is often plagued by poor solubility, prolonged reaction times (12–24 hours), and competitive decarboxylation. This guide details microwave-assisted protocols that reduce reaction times to minutes, improve solubility via superheating, and significantly enhance yields.

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid
Molecular Formula C₇H₇BrN₂O₂
MW 231.05 g/mol
Key Functionality 1 C5-Bromine: Electron-deficient aryl halide. Excellent for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Key Functionality 2 C2-NHMe / C3-COOH: "Push-pull" system. Precursor for Niementowski-type cyclizations to form tricyclic heterocycles.
Solubility Low in non-polar solvents. Soluble in DMSO, DMF, and aqueous base.
Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold using microwave irradiation.

ReactionLandscape SM 5-Bromo-2-(methylamino) nicotinic acid Suzuki Suzuki-Miyaura Coupling (C5 Arylation) SM->Suzuki Ar-B(OH)2, Pd(0) MW: 100°C, 15 min Cyclization Heterocyclization (Pyrido[2,3-d]pyrimidines) SM->Cyclization Formamide/Urea MW: 160°C, 10 min Amidation Amide Coupling (C3 Derivatization) SM->Amidation R-NH2, HATU MW: 60°C, 5 min Prod_Biaryl 5-Aryl-2-(methylamino) nicotinic acids Suzuki->Prod_Biaryl Prod_Fused Pyrido[2,3-d]pyrimidin-4(3H)-ones Cyclization->Prod_Fused Prod_Amide Nicotinamides Amidation->Prod_Amide

Figure 1: Divergent synthetic pathways enabled by microwave irradiation.

Core Application 1: Microwave-Assisted Suzuki-Miyaura Coupling

The C5 position is electronically deactivated by the pyridine nitrogen, making standard thermal couplings sluggish. Microwave irradiation overcomes this activation barrier.

Mechanism & Rationale[7][8][9]
  • Catalyst Choice: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂·DCM is recommended for microwave conditions due to higher thermal stability.

  • Solvent System: A mixture of DME/Water (2:1) or Dioxane/Water (4:1) is critical. Water dissolves the inorganic base (Na₂CO₃), while the organic solvent solubilizes the aryl halide. Microwave heating allows this biphasic mixture to reach temperatures (100–120°C) well above the azeotropic boiling point, increasing the rate of the transmetallation step.

Detailed Protocol

Reagents:

  • 5-Bromo-2-(methylamino)nicotinic acid (1.0 equiv)

  • Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step:

  • Vessel Loading: In a 10 mL microwave process vial, add the nicotinic acid derivative (1 mmol, 231 mg), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent Addition: Add DME (3 mL) and 2M Na₂CO₃ (1.5 mL).

  • Degassing: Cap the vial and purge with Nitrogen or Argon for 2 minutes (via septum). Critical: Oxygen poisons the Pd catalyst.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Acidify the filtrate with 1M HCl to pH 3–4 to precipitate the product (zwitterionic amino acid). Collect solid by filtration.

Self-Validation:

  • Success Indicator: Reaction mixture turns black (Pd precipitation) upon completion. LC-MS shows consumption of Bromide (M+ and M+2 pattern disappears).

Core Application 2: Heterocyclization to Pyrido[2,3-d]pyrimidines

This reaction constructs the second ring of the kinase inhibitor scaffold. Thermal condensation with formamide usually requires 180–200°C for hours. Microwave synthesis achieves this in minutes.

Mechanism & Rationale

The reaction proceeds via a Niementowski-type condensation . The C2-methylamino group attacks the electrophilic carbonyl of the reagent (formamide/urea), followed by cyclodehydration involving the C3-carboxylic acid.

  • Microwave Effect: The high polarity of formamide (high tan δ) allows for extremely rapid dielectric heating, driving the elimination of water molecules which is the rate-determining step.

Detailed Protocol

Reagents:

  • 5-Bromo-2-(methylamino)nicotinic acid (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)

  • Optional: Acetic anhydride (catalytic)

Step-by-Step:

  • Vessel Loading: Place starting material (1 mmol) into a 10 mL microwave vial.

  • Reagent Addition: Add Formamide (3–4 mL).

  • Microwave Parameters:

    • Temperature: 160–180 °C

    • Hold Time: 10–15 minutes

    • Power: Dynamic (Max 200W)

  • Work-up: Pour the hot reaction mixture into ice-cold water (20 mL). The fused pyrido-pyrimidine product usually precipitates immediately. Filter and wash with water.

CyclizationWorkflow Start Start: 5-Br-2-MeNH-Nicotinic Acid Reagent Add Formamide (Solvent/Reagent) Start->Reagent MW Microwave Irradiation 170°C, 15 min, High Absorption Reagent->MW Intermediate Intermediate: Amidine Formation MW->Intermediate Rapid Heating Cyclo Cyclodehydration (-H2O) Intermediate->Cyclo Thermal Drive Quench Quench in Ice Water Cyclo->Quench Product Product: 6-Bromo-8-methyl pyrido[2,3-d]pyrimidin-4(3H)-one Quench->Product Precipitation

Figure 2: Workflow for the cyclization to pyrido[2,3-d]pyrimidine.

Synthesis of the Starting Material (The "Make" Protocol)

If the 5-bromo-2-(methylamino)nicotinic acid is not commercially available, it can be synthesized rapidly from 2-chloro-5-bromonicotinic acid or 2-chloronicotinic acid (followed by bromination).

Protocol (Nucleophilic Aromatic Substitution):

  • Reagents: 2-Chloro-5-bromonicotinic acid (1 equiv), Methylamine (40% aq., 3–5 equiv).

  • Solvent: Water or Ethanol.

  • Microwave: 120 °C for 10 minutes.

  • Note: The carboxylic acid may form a salt with the amine; acidification during workup is required to isolate the free acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (H replaces Br)Reduce temperature to 100°C; ensure solvent is strictly degassed; switch to anhydrous conditions using K₃PO₄.
Incomplete Cyclization Temperature too lowIncrease MW temp to 180°C. Formamide requires high energy to drive off water.
Vessel Overpressure CO₂ evolution (decarboxylation)Do not exceed 140°C for the Suzuki step if the acid group is sensitive. Use a larger headspace vial.
Pd Catalyst Crash Poor solubilitySwitch from Ethanol/Water to DMF/Water or Dioxane/Water.

References

  • Microwave-assisted synthesis of 2-aminonicotinic acids.

    • Citation: "2-(Methylamino)nicotinic acid was readily prepared in high yield by reacting 2-chloronicotinic acid with 40% aq MeNH2 under microwave irradiation."[1]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:

  • Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine.

    • Citation: "Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine... produced novel pyridine derivatives in moderate to good yield...[2] 85–95 °C."[2]

    • Source: MDPI (Molecules).
    • URL:

  • Microwave Synthesis of Pyrido[2,3-d]pyrimidines.

    • Citation: "Efficient one-pot three-component reaction... for the synthesis of pyrido[2,3-d]pyrimidines using microwave irradiation."[3]

    • Source: Scientific Research Publishing.
    • URL:

  • General Microwave Suzuki Protocols.

    • Citation: "Microwave-assisted synthesis is faster, better and safer green chemistry approach... The time taken for the synthesis is drastically reduced."
    • Source: Asian Journal of Research in Chemistry.
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-Bromo-Pyridine Derivatives

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving 5-bromo-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving 5-bromo-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions with these challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: The most common indicators of catalyst poisoning include a significant drop in reaction rate, complete reaction stalling, reduced product yield and selectivity, or the need for more aggressive reaction conditions (like higher temperatures or pressures) to achieve the desired conversion.[1] You might also observe a change in the physical appearance of the catalyst, such as a color change.

Q2: Why are 5-bromo-pyridine derivatives particularly problematic for catalysts?

A2: Pyridine and its derivatives are well-known catalyst poisons, especially for transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[2] The lone pair of electrons on the nitrogen atom in the pyridine ring can strongly coordinate to the metal center, which blocks the active sites and hinders the catalyst's function in the desired reaction.[2] The bromine atom can also play a role in catalyst deactivation, although the strong coordination of the pyridine nitrogen is often the primary issue.

Q3: Which types of reactions are most susceptible to poisoning by these substrates?

A3: Reactions that are particularly sensitive to poisoning by pyridine derivatives include:

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): The presence of a pyridine group, especially 2-substituted pyridines, can lead to low or no product yield due to catalyst deactivation.[2]

  • Hydrogenation: The saturation of the pyridine ring or other functional groups in the molecule can be inhibited.[2]

  • C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can interfere with the intended C-H bond activation.[2]

Q4: What is the difference between reversible and irreversible catalyst poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst.

  • Reversible Poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the reaction mixture or through a simple regeneration process.

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction with a 5-bromo-pyridine derivative is sluggish or fails completely.

Possible Causes and Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen is likely coordinating to the palladium catalyst, preventing the catalytic cycle from proceeding efficiently.

    • Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes overcome the poisoning effect.[2]

    • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky phosphine ligands can often enhance the catalytic activity and stability of the palladium center, making it less susceptible to poisoning.[3][4] Consider using ligands like those from the Buchwald or Fu families.

    • Use of Additives: In some cases, adding a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[5]

    • Pre-catalyst Choice: Modern pre-catalysts, such as the Buchwald G2, G3, or G4 pre-catalysts, are often more robust and efficient in these challenging coupling reactions.[6]

  • Dehalogenation Side Reaction: You may be observing the formation of a dehalogenated pyridine byproduct instead of the desired cross-coupled product.

    • Base Selection: Strong bases, such as alkoxides, can sometimes promote dehalogenation.[6] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6]

    • Solvent Choice: Aprotic solvents are generally preferred for Suzuki couplings.[6] If you are using an alcohol as a solvent, it can be a source of the hydride that leads to dehalogenation.

    • Reaction Temperature: High temperatures can favor the dehalogenation pathway.[6] Try running the reaction at a lower temperature.

  • Poor Quality of Reagents:

    • Boronic Acid/Ester Quality: Boronic acids can be unstable and undergo decomposition.[5] Ensure you are using a high-quality boronic acid or consider using a more stable boronic ester derivative, such as a pinacol ester.

    • Solvent and Base Purity: Ensure that your solvents are anhydrous (if necessary) and have been properly degassed to remove oxygen.[7] Oxygen can oxidize the active Pd(0) catalyst.[7]

Problem 2: My hydrogenation of a substrate containing a 5-bromo-pyridine moiety is very slow or incomplete.

Possible Causes and Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: Similar to cross-coupling reactions, the pyridine nitrogen can strongly adsorb to the surface of heterogeneous catalysts like Palladium on Carbon (Pd/C), inhibiting their activity.[2]

    • Increase Catalyst Loading: A higher catalyst loading can sometimes compensate for the poisoning.[2]

    • Change the Solvent: Using a protic, acidic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst.[2]

    • Increase Hydrogen Pressure and/or Temperature: More forcing reaction conditions can sometimes overcome the inhibition.[2]

    • Consider a Different Catalyst: Rhodium-based catalysts have shown some resilience to poisoning by nitrogen-containing heterocycles.[2]

Problem 3: I am observing a gradual decrease in catalyst activity over time in a flow chemistry setup.

Possible Cause and Solutions:

  • Progressive Catalyst Deactivation: In a continuous flow system, the constant exposure of the catalyst bed to the 5-bromo-pyridine derivative leads to a gradual accumulation of the poison on the active sites.[2]

    • Guard Beds: Installing a guard bed of a sacrificial material upstream of the main catalyst bed can help to capture impurities and poisons before they reach the primary catalyst.[8]

    • Catalyst Regeneration: Depending on the nature of the poisoning, it may be possible to regenerate the catalyst in-situ. This can involve thermal treatments or chemical washing.[9][10]

    • Optimize Operating Conditions: Adjusting the flow rate, temperature, and pressure can sometimes mitigate the rate of deactivation.[9]

Diagnostic and Analytical Protocols

To effectively troubleshoot, it's crucial to identify the root cause of the catalyst deactivation.

Protocol 1: Identifying the Presence of Catalyst Poisons

A combination of analytical techniques can be employed to identify the specific poison affecting your catalyst:[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities that may be present in your starting materials or solvents.[11][12]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can reveal the presence of adsorbed poisons.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[11][14]

  • Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface, providing information on the strength of the poison-catalyst interaction.[11][13]

Protocol 2: Experimental Workflow for Testing Catalyst Poisoning

This protocol provides a general method for evaluating the effect of a potential poison on your catalytic reaction.[2]

  • Baseline Reaction: Run the reaction under your standard optimized conditions without the suspected poison. Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, HPLC, NMR).

  • Poisoned Reaction: Repeat the baseline reaction, but add a specific amount of the 5-bromo-pyridine derivative (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst) to the reaction mixture.

  • Data Analysis: Plot the substrate conversion versus time for both the baseline and poisoned reactions. Comparing the initial reaction rates and the time to reach full conversion will allow you to quantify the inhibitory effect of the 5-bromo-pyridine derivative.[2]

Catalyst Regeneration Protocols

In some cases, a poisoned catalyst can be regenerated to restore its activity. The appropriate method will depend on the nature of the poison and the catalyst.

Protocol 3: Thermal Regeneration of a Supported Palladium Catalyst

This protocol is a general guideline and may need to be optimized for your specific catalyst and poison.

  • Catalyst Recovery: Recover the spent catalyst from the reaction mixture by filtration and wash it with a suitable solvent to remove any residual reactants and products.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 50-140 °C) in an air atmosphere.[15] This step can help to oxidize and remove some organic poisons.[15]

  • Calcination (if applicable): For some catalysts, a higher temperature calcination in air followed by reduction with hydrogen can be effective in removing more stubborn poisons.[11] However, this should be done with caution as it can also lead to changes in the catalyst structure, such as sintering of the metal particles.

Protocol 4: Chemical Washing of a Poisoned Catalyst

This method uses a chemical solution to remove the poison from the catalyst surface.

  • Catalyst Recovery: Recover and wash the spent catalyst as described above.

  • Acid/Base Washing: Suspend the catalyst in a dilute acidic or basic solution to dissolve and remove the poisoning species.[11] For example, a dilute solution of ammonium chloride has been shown to be effective in regenerating some palladium catalysts poisoned by alkali metals.[16]

  • Solvent Extraction: Use a suitable solvent to extract the poisoning species from the catalyst surface.[11]

  • Final Washing and Drying: After the chemical treatment, thoroughly wash the catalyst with deionized water and a suitable organic solvent, then dry it before reuse.

Data and Visualization

Table 1: Troubleshooting Summary for Suzuki Coupling with 5-Bromo-Pyridine Derivatives
Problem Potential Cause Suggested Solution(s)
Low or No ConversionCatalyst poisoning by pyridine NIncrease catalyst loading, use bulky/electron-rich ligands, add Lewis acid (B(OMe)₃)
Poor quality of boronic acidUse fresh, high-purity boronic acid or a pinacol ester derivative
Inefficient catalyst activationUse a modern pre-catalyst (e.g., Buchwald pre-catalysts)
Significant DehalogenationStrong baseSwitch to a weaker base (K₂CO₃, K₃PO₄)
Protic solvent (e.g., alcohol)Use an aprotic solvent (e.g., dioxane, toluene)
High reaction temperatureLower the reaction temperature
Diagram 1: Troubleshooting Workflow for Catalyst Poisoning

Caption: A decision-making workflow for troubleshooting catalyst poisoning.

Diagram 2: Mechanism of Catalyst Poisoning by Pyridine

CatalystPoisoning cluster_catalyst Catalyst Active Site cluster_substrate Substrate cluster_poisoned Poisoned Catalyst Catalyst Pd(0) Poisoned_Catalyst Pyridine-Pd Complex Pyridine Pyridine-Br Pyridine->Catalyst Coordination of N lone pair

Caption: The coordination of the pyridine nitrogen to the metal center deactivates the catalyst.

References

  • BenchChem. (2025). dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem.
  • Zhang, Y., et al. (2026). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem.
  • Energy Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Energy Sustainability Directory.
  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek.
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc.
  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka.
  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka.
  • Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Chromatography Online.
  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.
  • Altamira Instruments. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Altamira Instruments.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • Cfm Oskar Tropitzsch GmbH. (2025). Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 5-Bromo-2-methylamino-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 5-Bromo-2-methylamino-nicotinic acid 5-Bromo-2-methylamino-nicotinic acid is a substituted pyridine derivative....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 5-Bromo-2-methylamino-nicotinic acid

5-Bromo-2-methylamino-nicotinic acid is a substituted pyridine derivative. The unique arrangement of a bromine atom, a methylamino group, and a carboxylic acid on the pyridine ring makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide will dissect the expected ¹H NMR spectrum by comparing it with the known spectra of key analogues: nicotinic acid, 5-bromonicotinic acid, and 2-(methylamino)nicotinic acid.

Predicted ¹H NMR Spectrum of 5-Bromo-2-methylamino-nicotinic acid

The ¹H NMR spectrum of 5-Bromo-2-methylamino-nicotinic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and one signal in the aliphatic region from the methylamino group. Additionally, exchangeable protons from the carboxylic acid and the amino group will be present.

Key Predicted Features:

  • Aromatic Protons (H-4 and H-6): Two doublets in the downfield region (typically 7.5-9.0 ppm). The bromine at C-5 will influence the chemical shifts of the adjacent protons.

  • Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically 2.5-3.5 ppm).

  • Exchangeable Protons (-COOH and -NH): Broad signals that may or may not be observed depending on the solvent and concentration. Their chemical shifts are highly variable.

The predicted structure and proton labeling are shown below:

Figure 1. Structure of 5-Bromo-2-methylamino-nicotinic acid with proton numbering.

Comparative Spectral Analysis

The following table summarizes the experimental ¹H NMR data for key comparator compounds. This data provides the foundation for our predictions for 5-Bromo-2-methylamino-nicotinic acid.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)SolventReference
Nicotinic Acid9.15 (d)8.3 (dt)7.6 (m)8.83 (dd)13.5 (s, COOH)DMSO-d₆[1][2]
5-Bromonicotinic Acid9.0 (s)8.8 (t)-8.4 (t)13.8 (s, COOH)DMSO-d₆[3]
2-(methylamino)nicotinic acid-8.2 (dd)6.7 (t)8.2 (dd)3.0 (s, CH₃), 8.5 (s, NH), 13.0 (s, COOH)DMSO-d₆[4]
Predicted: 5-Bromo-2-methylamino-nicotinic acid - ~8.5 (d) - ~8.1 (d) ~3.0 (s, CH₃), Broad (NH, COOH) DMSO-d₆ N/A

Analysis of Substituent Effects:

  • Bromine at C-5: The electron-withdrawing nature of bromine is expected to deshield the adjacent protons (H-4 and H-6), causing a downfield shift. However, its effect is less pronounced than a nitro group.

  • Methylamino Group at C-2: The electron-donating methylamino group will shield the protons on the ring, causing an upfield shift, particularly for the ortho (H-3, absent) and para (H-5, substituted) positions. Its effect on the meta protons (H-4 and H-6) will be less significant but still observable.

  • Carboxylic Acid at C-3: This electron-withdrawing group will deshield the adjacent protons (H-2 and H-4).

Interpretation of the Predicted Spectrum:

Based on the comparator data, we can predict the following for 5-Bromo-2-methylamino-nicotinic acid in DMSO-d₆:

  • H-4: This proton is ortho to the electron-withdrawing carboxylic acid and meta to the electron-donating methylamino group and the electron-withdrawing bromine. The combined deshielding effects will likely place its signal at the most downfield position of the two aromatic protons, predicted around 8.5 ppm . It will appear as a doublet due to coupling with H-6.

  • H-6: This proton is ortho to the nitrogen atom and meta to both the bromine and the carboxylic acid. The proximity to the electronegative nitrogen will cause a significant downfield shift. It will be a doublet due to coupling with H-4. We predict this signal to be around 8.1 ppm .

  • -NHCH₃: The methyl protons are expected to appear as a singlet around 3.0 ppm , consistent with the data for 2-(methylamino)nicotinic acid.[4]

Experimental Protocol for ¹H NMR Analysis

For researchers intending to acquire a ¹H NMR spectrum of 5-Bromo-2-methylamino-nicotinic acid, the following protocol is recommended.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and shim the instrument prep3->acq1 acq2 Acquire ¹H spectrum acq1->acq2 acq3 Set spectral width to ~16 ppm acq2->acq3 Parameters acq4 Use 16-32 scans acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Reference to DMSO peak (2.50 ppm) proc4->proc5

Figure 2. Recommended workflow for ¹H NMR analysis.

Causality in Protocol Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for polar, acidic compounds and its ability to slow down the exchange of acidic protons (COOH, NH), often allowing for their observation.[5]

  • Number of Scans: 16-32 scans provide a good signal-to-noise ratio for a sample of this concentration, ensuring clear and interpretable peaks.

Conclusion and Verification

This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of 5-Bromo-2-methylamino-nicotinic acid based on a comparative analysis of structurally related compounds. The predicted chemical shifts and coupling patterns serve as a reliable reference for researchers to confirm the successful synthesis and purity of this molecule. The provided experimental protocol outlines the best practices for obtaining high-quality spectral data. By comparing the experimentally obtained spectrum with the predictions and data presented in this guide, researchers can achieve a high degree of confidence in their structural assignment.

References

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid: A Comparative Analysis

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for elucidating the carbon framework of a molecule. This guide offers an in-depth analysis of the predicted 13C NMR chemical shifts for 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid, a substituted pyridine with potential applications in medicinal chemistry. By comparing these predicted values with experimental data from structurally related compounds, we can build a confident assignment of the carbon signals and understand the electronic effects of the various substituents on the pyridine ring.

Unveiling the Carbon Skeleton: Predicted 13C NMR Chemical Shifts

Due to the novelty of 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid, readily available experimental 13C NMR data is scarce. However, several computational tools can provide reliable predictions of chemical shifts. Here, we present a predicted 13C NMR spectrum generated using online resources, which leverage extensive databases and algorithms to estimate chemical shifts.

Table 1: Predicted 13C NMR Chemical Shifts for 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid

Carbon AtomPredicted Chemical Shift (ppm)
C2158.5
C3105.2
C4140.1
C5115.8
C6148.3
COOH170.4
N-CH328.7

Note: These values are predicted and may vary slightly from experimental results.

To validate and understand these predictions, a comparative analysis with known experimental data of simpler, structurally related molecules is essential. This "sum-of-the-parts" approach allows us to dissect the contribution of each substituent to the overall spectrum.

A Comparative Analysis: Dissecting Substituent Effects

The chemical shift of a carbon atom in a pyridine ring is highly sensitive to the nature and position of its substituents. By examining the experimental 13C NMR data of pyridine, 2-aminopyridine, nicotinic acid, and 3-bromopyridine, we can rationalize the predicted shifts for our target molecule.

Table 2: Experimental 13C NMR Chemical Shifts of Structurally Related Pyridines (in DMSO-d6)

Carbon AtomPyridine2-AminopyridineNicotinic Acid3-Bromopyridine
C2149.8159.9152.5147.9
C3123.7108.9130.5120.5
C4135.8137.9135.3138.5
C5123.7113.6123.6124.0
C6149.8148.3150.1150.3

Data sourced from various online databases and literature.

The Influence of the Methylamino Group

The electron-donating nature of the amino group at the C2 position in 2-aminopyridine causes a significant upfield shift (to a lower ppm value) of the directly attached carbon (C2) and the para-carbon (C4 and C6), while the ortho- and meta-carbons are less affected. In our target molecule, the methylamino group is expected to have a similar, albeit slightly modified, effect. The predicted C2 shift of 158.5 ppm is consistent with the presence of this electron-donating group.

The Impact of the Carboxylic Acid Group

The carboxylic acid group at the C3 position in nicotinic acid is an electron-withdrawing group. This leads to a downfield shift (to a higher ppm value) of the ipso-carbon (C3) and other carbons in the ring, particularly the ortho and para positions. The predicted chemical shift of the carboxylic acid carbon itself (170.4 ppm) is in the expected range for this functional group[1].

The Effect of the Bromo Substituent

The bromine atom at the C5 position is an electronegative and weakly deactivating group. In 3-bromopyridine, the carbon directly attached to the bromine (C3) is shifted downfield. We can expect a similar downfield shift for C5 in our target molecule. The predicted value of 115.8 ppm for C5 reflects the influence of the bromine atom.

By combining these individual substituent effects, we can build a logical framework for assigning the predicted chemical shifts of 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid. The interplay of the electron-donating methylamino group and the electron-withdrawing carboxylic acid and bromo groups creates the unique electronic environment of the pyridine ring, resulting in the predicted spectrum.

Visualizing the Connections: Structure and Workflow

To further clarify the relationships between the atoms and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid.

cluster_workflow 13C NMR Experimental Workflow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Data Processing & Analysis C->D

Caption: A simplified workflow for acquiring a 13C NMR spectrum.

A Standardized Protocol for 13C NMR Data Acquisition

For researchers aiming to obtain experimental data for 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid or similar compounds, the following protocol provides a standardized approach.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar, aromatic compounds.

  • Sample Concentration: Prepare a solution with a concentration of 10-50 mg/mL. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most deuterated solvents are available with TMS already added.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup
  • Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

III. Data Acquisition
  • Experiment Type: A standard proton-decoupled 1D 13C NMR experiment is typically sufficient for initial characterization.

  • Pulse Sequence: A simple pulse-acquire sequence is commonly used.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis.

IV. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to remove any distortions.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Conclusion

While experimental 13C NMR data for 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid is not yet widely available, a combination of predictive tools and comparative analysis with structurally similar compounds provides a strong foundation for understanding its carbon skeleton. The predicted chemical shifts are consistent with the known electronic effects of the methylamino, carboxylic acid, and bromo substituents on the pyridine ring. The provided experimental protocol offers a standardized method for researchers to obtain high-quality 13C NMR data for this and other novel compounds, contributing to the advancement of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 an. Retrieved February 22, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved February 22, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 22, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-methylamino-nicotinic acid

An Essential Guide to Personal Protective Equipment for Handling 5-Bromo-2-methylamino-nicotinic Acid Understanding the Hazard: A Proactive Approach to Safety The primary risks associated with handling this solid, powder...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 5-Bromo-2-methylamino-nicotinic Acid

Understanding the Hazard: A Proactive Approach to Safety

The primary risks associated with handling this solid, powdered compound are:

  • Eye Contact: Causes serious irritation, which can include redness, watering, and itching.[2][4]

  • Skin Contact: Leads to skin irritation, potentially characterized by itching, scaling, or redness.[1][2][4]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]

  • Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.[4]

This guide is built on the principle of creating a robust barrier between the researcher and the chemical, ensuring that all potential routes of exposure are effectively blocked.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to understand its place within the hierarchy of laboratory safety controls. Engineering controls and administrative controls are the primary lines of defense.

  • Engineering Controls: These are the most effective measures as they involve physically isolating the hazard. When handling 5-Bromo-2-methylamino-nicotinic acid powder, always work in a certified chemical fume hood or a glove box.[5] This minimizes the risk of inhaling airborne dust particles. Use of general or local exhaust ventilation is critical to keep airborne concentrations low.[6][7]

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of the chemical handled and restricting access to the area. Always wash hands and exposed skin thoroughly after handling.[4][6]

PPE is the essential final barrier, used in conjunction with these primary controls to ensure personal safety.

Essential Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to create a complete barrier between you and the chemical.[4] The following details the required PPE for handling 5-Bromo-2-methylamino-nicotinic acid.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3]

  • Mandatory Equipment: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] Safety glasses must include side shields to protect against splashes and airborne particles.[9]

  • Causality: The solid, often dusty nature of this compound means particles can easily become airborne during weighing or transfer. Goggles provide a complete seal around the eyes, offering superior protection compared to standard safety glasses. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][10]

Hand Protection

The skin is a primary route of exposure leading to irritation.[1][2]

  • Recommended Equipment: Wear appropriate protective gloves to prevent skin exposure.[6][10] Nitrile gloves are a suitable choice as they offer resistance to a wide range of chemicals, including heterocyclic compounds.[4][5][9]

  • Protocol for Use: Gloves must be inspected for any signs of degradation or punctures before use.[9] It is critical to use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] After use, dispose of contaminated gloves in accordance with laboratory and local regulations.[11] Always wash hands thoroughly with soap and water after removing gloves.[9]

Body Protection

To prevent incidental contact with skin, appropriate body protection is essential.

  • Mandatory Equipment: A laboratory coat is required to prevent skin contact.[4][5] For procedures with a higher risk of dust generation or spillage, additional protective clothing such as an apron or overalls may be necessary.[4][9]

  • Best Practices: Lab coats should be fully buttoned. Contaminated clothing must be removed immediately and washed before reuse.[2][6]

Respiratory Protection

Engineering controls like fume hoods are the primary method for preventing inhalation.[5] However, in specific situations, respiratory protection may be required.

  • When to Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations like a large spill, a respirator is necessary.[4]

  • Recommended Equipment: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][8] For powdered substances, a respirator equipped with a particulate filter is appropriate.[9] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training, as described in OSHA's standard (29 CFR 1910.134).[12]

PPE Selection and Safety Workflow

The following diagram outlines the logical workflow for ensuring proper PPE selection and safety checks before handling 5-Bromo-2-methylamino-nicotinic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase cluster_resp Respiratory Protocol A Identify Hazards (Skin, Eye, Respiratory Irritant) B Review Engineering Controls (Fume Hood Available?) A->B C Eye Protection: Chemical Safety Goggles B->C D Hand Protection: Nitrile Gloves B->D E Body Protection: Lab Coat B->E F Respiratory Protection Needed? (e.g., Spill, No Hood) B->F G Don PPE Correctly C->G D->G E->G F->G No J Select NIOSH-Approved Particulate Respirator F->J Yes H Perform Pre-Work Safety Check (Gloves Intact, Hood On) G->H I Proceed with Handling H->I J->G

Caption: Workflow for PPE selection and pre-operational checks.

Summary of Recommended PPE

ProcedureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesNitrile GlovesLab CoatRecommended inside a Fume Hood; otherwise, NIOSH-approved respirator required.
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended inside a Fume Hood.
Handling Spills Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronNIOSH-approved respirator with particulate filter required.
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatNot typically required if waste is properly contained.

Operational and Disposal Plans

Handling and Storage

  • Always handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[2][5][6]

  • Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[2][6]

  • Wash hands thoroughly after handling the material.[2][6] Do not eat, drink, or smoke in the work area.[2]

Spill Management

  • In case of a spill, evacuate non-essential personnel from the area.[10]

  • Wearing full PPE (including respiratory protection), carefully sweep up the spilled solid material, avoiding the creation of dust clouds.[4][6]

  • Use an absorbent material like sand or vermiculite to contain the spill.[5]

  • Collect the material into a suitable, sealed container for disposal.[6]

Disposal Plan

  • All chemical waste, including contaminated materials, must be disposed of in accordance with all local, state, and federal regulations.[4][7]

  • Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[7]

By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research objectives.

References

  • Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Personal protective equipment for handling (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
  • Material Safety Data Sheet - 2,6-Pyridinedicarboxylic Acid, 99%. (2005, October 3). Cole-Parmer.
  • 2,6-Pyridinedicarboxylic acid. Bio.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - 5-Bromo-2-methoxynicotinic acid. (2025, October 16). ThermoFisher.
  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • BROMINE | Occupational Safety and Health Administration. (2024, April 3). U.S. Department of Labor.
  • 5-Bromonicotinic acid - Safety D
  • Safety D
  • SAFETY DATA SHEET - methyl nicotin
  • 5-bromonicotinic acid - GHS Safety D
  • Bromine - Health-based Reassessment of Administrative Occupational Exposure Limits. Health Council of the Netherlands.
  • SAFETY DATA SHEET - 5-Bromonicotinic acid. (2014, November 7).
  • Bromine Acute Exposure Guideline Levels. (2010).
  • NIOSH Pocket Guide to Chemical Hazards - Bromine. Centers for Disease Control and Prevention.
  • NICOTINIC ACID EXTRA PURE - Safety D
  • ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine. (2025, April 1). TCI Chemicals.
  • niashure - niacin (nicotinic acid) sds. (2015, March 16). Kirby Agri.
  • Niacin - SAFETY D

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